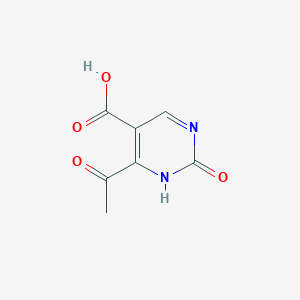

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

CAS No.: 62328-13-6

Cat. No.: VC3941977

Molecular Formula: C7H6N2O4

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62328-13-6 |

|---|---|

| Molecular Formula | C7H6N2O4 |

| Molecular Weight | 182.13 g/mol |

| IUPAC Name | 6-acetyl-2-oxo-1H-pyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C7H6N2O4/c1-3(10)5-4(6(11)12)2-8-7(13)9-5/h2H,1H3,(H,11,12)(H,8,9,13) |

| Standard InChI Key | NZXUATGLONEZFN-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=NC(=O)N1)C(=O)O |

| Canonical SMILES | CC(=O)C1=C(C=NC(=O)N1)C(=O)O |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure consists of a pyrimidine ring—a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3—substituted at positions 2, 4, and 5. Key functional groups include:

-

Hydroxyl group (-OH) at position 2, enhancing solubility and enabling hydrogen bonding.

-

Acetyl group (-COCH) at position 4, introducing electron-withdrawing effects that influence ring electrophilicity.

-

Carboxylic acid (-COOH) at position 5, providing acidic character and potential for salt formation.

The interplay of these groups creates a multifunctional scaffold capable of diverse chemical transformations.

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 197.15 g/mol | |

| Functional Groups | Hydroxyl, Acetyl, Carboxylic Acid |

Comparative Analysis with Related Pyrimidines

The structural uniqueness of 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid becomes evident when compared to analogs:

-

4-Acetamido-2-hydroxypyrimidine-5-carboxylic acid: Replaces the acetyl group with an acetamido (-NHCOCH) moiety, altering hydrogen-bonding capacity and metabolic stability .

-

5-Hydroxyl pyrimidine-2-carboxylic acid: Lacks the acetyl group, reducing steric hindrance and electronic effects at position 4 .

These differences underscore the acetyl group’s role in modulating reactivity and biological activity.

Synthetic Methodologies

Industrial Scalability Considerations

The patent’s emphasis on high yields (90% in Step 1) and scalable conditions suggests that continuous flow reactors and automated systems could be adapted for large-scale production. Key challenges for 4-acetyl derivatives would include:

-

Selectivity: Avoiding over-acetylation or ring-opening reactions.

-

Purification: Separating regioisomers or byproducts arising from the acetyl group’s electronic effects.

Physicochemical Properties and Reactivity

Acidity and pKa Profiling

The compound’s acidity is governed by three ionizable groups:

-

Carboxylic Acid (-COOH): Expected pKa ~2.5–3.5, comparable to benzoic acid .

-

Acetyl Group: Non-ionizable under physiological conditions but influences electron density.

These values suggest that the compound exists predominantly as a zwitterion at neutral pH, with the carboxylic acid deprotonated (-COO) and the hydroxyl group protonated.

Thermal and Solubility Characteristics

-

Thermal Stability: Pyrimidine derivatives generally decompose above 200°C; the acetyl group may lower this threshold due to possible ketone elimination.

-

Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water (enhanced by deprotonation at high pH).

Table 2: Predicted Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water (pH 1) | <1 |

| Water (pH 7) | ~5 |

| DMSO | >50 |

Research Applications and Biological Relevance

Material Science Applications

-

Coordination Chemistry: The carboxylic acid and hydroxyl groups can act as ligands for metal ions, enabling the synthesis of coordination polymers.

-

Supramolecular Assemblies: Hydrogen-bonding networks facilitated by -OH and -COOH groups may stabilize crystal lattices in organic semiconductors.

Challenges and Future Directions

Synthetic Optimization Needs

-

Regioselective Acetylation: Developing catalysts or protecting groups to ensure exclusive acetylation at position 4.

-

Green Chemistry Approaches: Replacing toluene with biodegradable solvents and minimizing heavy metal catalysts (e.g., CuI) .

Biological Evaluation Priorities

-

In Vitro Screening: Assessing cytotoxicity, antimicrobial spectrum, and pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume